REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH:6]([CH3:7])[CH:8]1[CH2:9][CH2:10][CH:11]2[CH:12]3[CH:13]([OH:50])[CH2:14][CH:15]4[CH2:16][CH:17]([NH:28][C:29]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])=[O:49])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH:24]([OH:27])[C:25]12[CH3:26])=[O:51].[CH3:54][OH:55].[Na+:53].[OH-:52]>>[O:2]=[C:3]([CH2:4][CH2:5][CH:6]([CH3:7])[CH:8]1[CH2:9][CH2:10][CH:11]2[CH:12]3[CH:13]([OH:50])[CH2:14][CH:15]4[CH2:16][CH:17]([NH:28][C:29]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])=[O:49])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH:24]([OH:27])[C:25]12[CH3:26])[OH:51]
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Name
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CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)OC)CCC12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)OC)CCC12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
|
product
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Smiles
|
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)O)CCC12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH:6]([CH3:7])[CH:8]1[CH2:9][CH2:10][CH:11]2[CH:12]3[CH:13]([OH:50])[CH2:14][CH:15]4[CH2:16][CH:17]([NH:28][C:29]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])=[O:49])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH:24]([OH:27])[C:25]12[CH3:26])=[O:51].[CH3:54][OH:55].[Na+:53].[OH-:52]>>[O:2]=[C:3]([CH2:4][CH2:5][CH:6]([CH3:7])[CH:8]1[CH2:9][CH2:10][CH:11]2[CH:12]3[CH:13]([OH:50])[CH2:14][CH:15]4[CH2:16][CH:17]([NH:28][C:29]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])=[O:49])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH:24]([OH:27])[C:25]12[CH3:26])[OH:51]
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Name
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CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)OC)CCC12
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)OC)CCC12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C)C(C1)CC(O)C1C2CC(O)C2(C)C(C(C)CCC(=O)O)CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |